molecular formula C17H26O11 B1245629 Morofficinaloside

Morofficinaloside

Cat. No. B1245629
M. Wt: 406.4 g/mol
InChI Key: GTEDLLYKAJRTNK-KQCYYMTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morofficinaloside is a natural product found in Gynochthodes officinalis with data available.

Scientific Research Applications

Pharmacokinetics in Chronic Kidney Disease

Morofficinaloside, specifically morroniside, has been studied for its pharmacokinetic behavior in normal and chronic kidney disease (CKD) rat plasma. A study by Zhao et al. (2015) explored this using a sensitive liquid chromatography-mass spectrometry method. The research found significant differences in pharmacokinetic parameters between normal and CKD rats, which might result from changes in P-glycoprotein and metabolic enzymes due to the pathological state (Zhao et al., 2015).

Metabolite Profiling and Discrimination

Kang et al. (2022) conducted metabolite profiling analysis to distinguish between Morinda officinalis and its processed form. The study identified significant differences in compound contents, providing a scientific basis for therapeutic material research and offering insights into processing effects in Chinese medicines (Kang et al., 2022).

Neuroprotective Effect on Cerebral Ischemia

A study by Wang et al. (2010) demonstrated the neuroprotective effects of morroniside on focal cerebral ischemia in rats. The compound minimized oxidative stress and apoptosis, suggesting its potential in treating cerebrovascular diseases (Wang et al., 2010).

Cardiomyocyte Protection Against High Glucose-Induced Apoptosis

Pi et al. (2017) investigated the myocardial protective effect of morroniside combined with diosgenin on diabetic cardiomyopathy. Their findings showed reduced oxidative stress and apoptosis in rat cardiomyocytes, highlighting the compound's therapeutic potential for diabetes complications (Pi et al., 2017).

Hypoglycemic and Synergistic Effects

He et al. (2016) isolated morroniside from Cornus officinalis and demonstrated its hypoglycemic properties in diabetes mellitus mice. This study provided evidence for the potential use of C. officinalis as a food supplement in diabetes treatment (He et al., 2016).

properties

Product Name

Morofficinaloside

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (1S,4aS,6R,7R,7aS)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-7,9-14,16-23H,2-4H2,1H3/t6-,7-,9-,10-,11+,12-,13+,14-,16+,17+/m1/s1

InChI Key

GTEDLLYKAJRTNK-KQCYYMTHSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]([C@H]2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CC(C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

synonyms

morofficinaloside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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